7-Methoxy-1-methylisoquinoline

Overview

Description

Molecular Structure Analysis

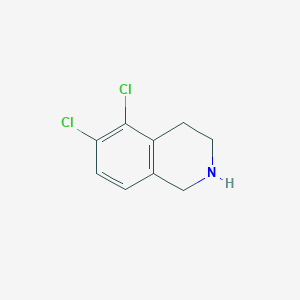

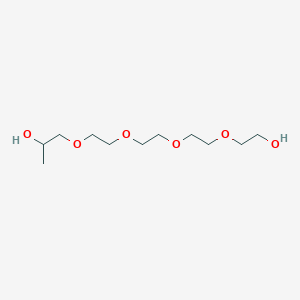

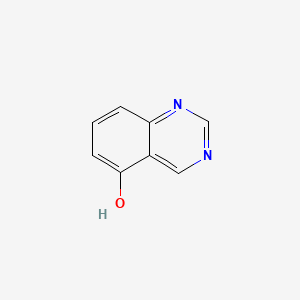

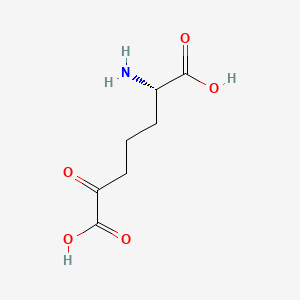

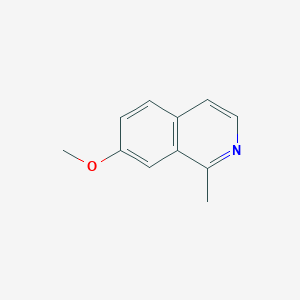

The molecular structure of MMIQ consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . This structure is important in drug development as it is found in both complex and simple alkaloids isolated from different plants .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of MMIQ include direct metalation, cuprate-mediated methylation, quenching with Eschenmoser’s reagent, quaternization with iodomethane, and hydrogenolysis . These reactions are crucial in the formation of the desired 1-methylisoquinoline .Physical and Chemical Properties Analysis

The physical and chemical properties of MMIQ include its molecular formula (C11H11NO), molecular weight (173.21 g/mol), and its structure (benzo[c]pyridine) . More detailed properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Chemical Reactions

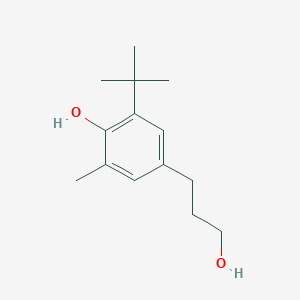

Aminomethylation/hydrogenolysis for Synthesis : A novel method for the introduction of a methyl group at C1 of isoquinolines was developed, exemplified by the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline (Melzer, Felber, & Bracher, 2018).

Phenol Oxidation and Ring-Opening : Spirocyclic dienones related to the benzylisoquinoline alkaloid cularine were synthesized, exploring the ring-opening of these compounds (Birch, Jackson, Shannon, & Stewart, 1975).

Synthesis of Aaptamine : The synthesis of aaptamine from 6,7-dimethoxy-1-methylisoquinoline was achieved, contributing to the study of natural products and pharmaceuticals (Bałczewski, Mallon, Street, & Joule, 1990).

Biological and Pharmacological Research

Anti-TMV Activity : Two isoquinoline alkaloids, including 3-hydroxy-1-(7-methoxy-6-methylisoquinolin-1-yl)propan-1-one, were isolated from Thalictrum glandulosissimum plants and showed weak anti-tobacco mosaic virus activity (Hu et al., 2020).

Cytotoxic Evaluation of Aminoquinones : A variety of isoquinolinequinones, including 4-methoxycarbonyl-3-methylisoquinolinequinone, showed moderate to high potency against various human tumor cell lines (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

Antidepressant-like Effects : The antidepressant-like effect of a compound structurally related to 7-methoxy-1-methylisoquinoline was studied, showing involvement of the L-arginine–nitric oxide–cyclic guanosine monophosphate pathway (Dhir & Kulkarni, 2011).

Quantum Entanglement in Cancer Diagnosis : A study explored the interaction between a complex molecule related to this compound and a two-mode field for the diagnosis of human cancer cells, tissues, and tumors (Alireza, Jennifer, & Angela, 2019).

Enzymic Phenol Oxidation Studies : The compound 1,2,3,4-tetrahydro-7-hydroxy-1-(4-hydroxyphenethyl)-6-methoxy-2-methylisoquinoline underwent enzymic phenol oxidation with homogenised Wasabia japonica Matsumura, demonstrating potential applications in biochemistry (Kametani, Takano, & Kobari, 1969).

Safety and Hazards

The safety data sheet for a similar compound, 7-Methoxy-isoquinolin-1(2H)-one, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . These hazards may also apply to MMIQ, but specific safety data for MMIQ was not found in the search results.

Future Directions

While specific future directions for MMIQ were not found in the search results, it is worth noting that isoquinoline derivatives, like MMIQ, are being explored for their potential therapeutic and industrial applications. The isoquinoline ring system is considered a “privileged scaffold” in drug design, indicating that MMIQ and similar compounds may have promising futures in pharmaceutical research .

Properties

IUPAC Name |

7-methoxy-1-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-11-7-10(13-2)4-3-9(11)5-6-12-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFJNUYBPIJQJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579811 | |

| Record name | 7-Methoxy-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76143-84-5 | |

| Record name | 7-Methoxy-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.